molecular formula C15H10ClNO2S2 B3748823 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3748823
M. Wt: 335.8 g/mol
InChI Key: OUXUMLLSTAUKEE-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CBT, is a thiazolidinone derivative that exhibits potential pharmacological activities. CBT is a synthetic compound that has been extensively studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is also stable and can be stored for long periods without degradation. However, 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is not water-soluble, which can limit its use in some experiments. In addition, 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various preclinical studies. However, more research is needed to fully understand its pharmacological activities and potential therapeutic applications. Future studies should focus on the optimization of the synthesis method to improve the yield and purity of 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one. In addition, more studies are needed to investigate the mechanism of action of 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one and its effects on various signaling pathways. Future studies should also focus on the development of novel formulations of 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one to improve its bioavailability and effectiveness in vivo.

Scientific Research Applications

5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological activities. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to scavenge free radicals and protect cells from oxidative stress.

properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S2/c16-12-6-2-1-4-10(12)8-13-14(18)17(15(20)21-13)9-11-5-3-7-19-11/h1-8H,9H2/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUMLLSTAUKEE-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-chlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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